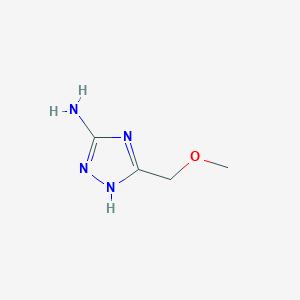

3-(methoxymethyl)-1H-1,2,4-triazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-9-2-3-6-4(5)8-7-3/h2H2,1H3,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLMHQTVTUXWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396509 | |

| Record name | 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105445-19-0 | |

| Record name | 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxymethyl 1h 1,2,4 Triazol 5 Amine

Precursor Synthesis and Derivatization Strategies

The construction of the 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine molecule relies on the careful preparation and utilization of key precursors. The primary building blocks for the triazole ring are typically an aminoguanidine (B1677879) derivative, which provides three of the ring's nitrogen atoms and the exocyclic amino group, and a source for the C3 carbon and its methoxymethyl substituent.

Synthesis of Aminoguanidine Derivatives

Aminoguanidine and its salts, such as aminoguanidine bicarbonate or hydrochloride, are fundamental starting materials for the synthesis of 3-amino-1,2,4-triazoles. mdpi.comnih.gov These can be prepared through various established methods. A common industrial synthesis involves the reaction of cyanamide (B42294) with hydrazine (B178648) in an aqueous solution. mdpi.com Another route is the reduction of nitroguanidine, often using zinc in the presence of an acid like acetic acid. mdpi.com The choice of the aminoguanidine salt can influence the reaction conditions and the byproducts formed during the subsequent cyclization step. For instance, aminoguanidine bicarbonate can be directly reacted with carboxylic acids, releasing carbon dioxide. ufv.br

Preparation of Methoxyacetonitrile (B46674) and Methoxyacetic Acid Intermediates

The "methoxymethyl" fragment of the target molecule is introduced via a precursor containing a methoxyacetyl group. Methoxyacetic acid is a readily available carboxylic acid that can be directly condensed with aminoguanidine. nih.gov Alternatively, derivatives of methoxyacetic acid, such as its esters (e.g., methyl methoxyacetate) or acyl chlorides (methoxyacetyl chloride), can be employed to first form an N-acylaminoguanidine intermediate.

Another potential precursor is methoxyacetonitrile. While less commonly cited for this specific synthesis, nitriles are known to react with aminoguanidine derivatives under certain conditions to form 3-amino-1,2,4-triazoles. nih.gov The synthesis of methoxyacetonitrile itself can be achieved through various organic transformations, though its direct application in this context is not extensively documented in readily available literature.

Cyclization Reactions Leading to the 1,2,4-Triazole (B32235) Ring System

The cornerstone of the synthesis is the formation of the 1,2,4-triazole ring. This is typically achieved through the cyclization of an intermediate formed from the reaction of an aminoguanidine derivative and a methoxyacetyl precursor.

Reaction Mechanisms of Ring Formation

The most prevalent mechanism involves the initial acylation of aminoguanidine with a methoxyacetic acid derivative to form N-(methoxyacetyl)aminoguanidine. This intermediate, upon heating, undergoes an intramolecular cyclization with the elimination of a water molecule to yield the desired this compound. nih.gov The reaction is often catalyzed by either acid or base. In an acidic medium, the carbonyl group of the acylaminoguanidine is protonated, rendering it more susceptible to nucleophilic attack by the terminal nitrogen of the guanidine (B92328) moiety. Under basic conditions, deprotonation of the guanidine nitrogen enhances its nucleophilicity, facilitating the cyclization.

A plausible reaction mechanism is outlined below:

Acylation: The amino group of aminoguanidine attacks the carbonyl carbon of methoxyacetic acid (or its derivative), forming a tetrahedral intermediate which then collapses to yield N-(methoxyacetyl)aminoguanidine and water.

Cyclization: The terminal amino group of the guanidine portion of the intermediate attacks the amide carbonyl carbon.

Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the aromatic 1,2,4-triazole ring.

Optimization of Reaction Conditions for Yield and Purity

The efficiency and outcome of the cyclization reaction are highly dependent on several factors, including the choice of solvent, temperature, catalyst, and the nature of the starting materials.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids. nih.gov This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov The use of sealed reaction vessels under controlled microwave irradiation is particularly advantageous for volatile starting materials. nih.gov

The molar ratio of reactants and the concentration of the acid catalyst are critical parameters that require careful optimization to maximize the yield and purity of the final product. nih.gov For instance, a study on the synthesis of 5-substituted 3-amino-1,2,4-triazoles found that using an excess of the carboxylic acid and a specific amount of hydrochloric acid as a catalyst significantly influenced the reaction outcome. nih.gov

| Carboxylic Acid | Aminoguanidine Salt | Solvent | Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methoxyacetic Acid | Aminoguanidine Bicarbonate | None (neat) or High-boiling solvent (e.g., Toluene) | HCl (catalytic) | Microwave irradiation, 150-180 °C | Data not specifically reported, but generally good for analogous reactions. | nih.gov |

| Acetic Acid | Aminoguanidine Bicarbonate | Toluene | None | Reflux, 22 h | 85 | ufv.br |

| Formic Acid | Aminoguanidine Bicarbonate | None (neat) | None | 120 °C, 5 h | 95-97 | orgsyn.org |

Functionalization and Post-Synthetic Modifications of this compound

The this compound molecule possesses several reactive sites that can be targeted for further chemical modification, allowing for the generation of a diverse library of derivatives. The primary sites for functionalization are the exocyclic amino group and the nitrogen atoms of the triazole ring.

The exocyclic 5-amino group is a key nucleophilic center and can readily react with various electrophiles. mdpi.com For instance, it can undergo acylation with acid chlorides or anhydrides to form the corresponding amides. Reaction with aldehydes and ketones can lead to the formation of Schiff bases, which can be further reduced to secondary amines.

The triazole ring itself contains three nitrogen atoms, each with a lone pair of electrons, making them potential sites for alkylation or arylation. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the electrophile. acs.org Computational studies have shown that for 3-amino-1,2,4-triazoles, the N-4 and N-2 atoms, as well as the exocyclic amino group, can act as reaction centers during alkylation. acs.org Selective functionalization at a specific nitrogen atom can often be achieved by using protecting groups or by carefully controlling the reaction parameters. For example, acylation of the exocyclic amino group can direct subsequent alkylation to the ring nitrogens. acs.org

Amine Group Derivatization

The exocyclic amino group at the C5 position is a key site for derivatization, allowing for the introduction of diverse functionalities through several reaction types.

N-Acylation: The amino group can be acylated to form corresponding amides. The reaction of 5-amino-1H- isres.orgnih.govfrontiersin.orgtriazoles with acylating agents like acetic anhydride (B1165640) or acetyl chloride is a known method. acs.orgnih.gov However, these reactions can present challenges with regioselectivity, as acetylation can occur at the exocyclic amino group as well as the nitrogen atoms within the triazole ring. acs.orgnih.gov Studies on similar structures, such as methyl 5-amino-1H- isres.orgnih.govfrontiersin.orgtriazole-3-carboxylate, show that controlling reaction conditions (e.g., temperature, solvent) can favor specific isomers. For instance, reaction with acetic anhydride at room temperature can lead to selective N1-acetylation on the ring, while diacetylation requires more forceful conditions like boiling in neat acetic anhydride. nih.gov

Schiff Base Formation: Condensation of the primary amino group with various aldehydes or ketones yields Schiff bases, or azomethines. This reaction is typically performed by refluxing equimolar amounts of the 5-amino-1,2,4-triazole derivative and a carbonyl compound in an alcoholic solvent, often with a few drops of an acid catalyst like glacial acetic acid. researchgate.netmwjscience.comemanresearch.org For challenging substrates, the removal of water using a Dean-Stark apparatus or a dehydrating agent like anhydrous magnesium sulfate (B86663) can drive the reaction equilibrium toward product formation. researchgate.net Sonochemical methods, using ultrasound, have also been employed to synthesize Schiff bases from aminotriazoles rapidly and in excellent yields. nih.gov

| Derivatization Type | Reagents & Conditions | Expected Product | Research Finding |

| N-Acylation | Acetic anhydride, Dimethylformamide (DMF), Room Temperature | N-acylated triazole derivative | Can be selective for annular monoacetylation with controlled stoichiometry. nih.gov Di- and tri-acetylated products possible with excess reagent and heat. acs.org |

| Schiff Base Formation | Aromatic aldehyde, Ethanol (B145695), Acetic acid (catalyst), Reflux | Imine (azomethine) derivative | A common method for forming C=N bonds. researchgate.netmwjscience.com Water removal can be critical for maximizing yield. researchgate.net |

Triazole Ring Substitutions

The 1,2,4-triazole ring is an aromatic system, but its reactivity is heavily influenced by the presence of three nitrogen atoms, which makes it electron-deficient. nih.gov

Electrophilic Substitution (Alkylation): Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs preferentially on the ring nitrogens rather than the carbon atoms. nih.govchemicalbook.com The alkylation of N-unsubstituted 1,2,4-triazoles with alkyl halides can result in a mixture of N1 and N4 substituted isomers. chemicalbook.com The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the base and solvent used. For example, using sodium ethoxide in ethanol as a base tends to favor the formation of the 1-substituted product. chemicalbook.com The use of phase-transfer catalysts has also been explored to control the outcome of such alkylations. capes.gov.br

Cross-Coupling Reactions: For more complex substitutions, modern cross-coupling reactions can be employed. For instance, bromo-substituted 4-alkyl-4H-1,2,4-triazoles can undergo Suzuki cross-coupling reactions with various boronic acids in the presence of a palladium catalyst to introduce aryl or other groups at the C3 and C5 positions. nih.gov This highlights the potential for further functionalizing the triazole core after its initial synthesis.

| Substitution Type | Reagents & Conditions | Position of Substitution | Research Finding |

| N-Alkylation | Alkyl halide, Base (e.g., NaOEt in EtOH or aq. NaOH) | N1 and/or N4 | Reaction conditions significantly influence the ratio of N1 to N4 isomers. chemicalbook.comcapes.gov.br |

| Suzuki Cross-Coupling | Aryl boronic acid, Pd(PPh₃)₄, Base | C3 and/or C5 (on a pre-halogenated ring) | An effective method for creating C-C bonds on the triazole ring, enabling the synthesis of highly substituted derivatives. nih.gov |

Methoxymethyl Group Transformations

The methoxymethyl (MOM) group attached at the C3 position is an ether linkage that can be subject to specific chemical transformations, most notably cleavage.

Ether Cleavage: The MOM group is often employed as a protecting group for hydroxyl functions due to its stability in basic and weakly acidic conditions. Its removal, or cleavage, is typically achieved under stronger acidic conditions. nih.gov For example, treatment with trifluoroacetic acid at elevated temperatures is a standard procedure for cleaving N-protecting methoxybenzyl groups in triazole systems, a transformation analogous to what might be expected for a C-linked methoxymethyl group. rsc.org

Chemoselective Transformations: More sophisticated methods allow for the chemoselective transformation of MOM ethers. Treatment with trialkylsilyl triflates (like TMSOTf or TESOTf) in the presence of 2,2′-bipyridyl can convert aromatic MOM ethers into their corresponding silyl (B83357) ethers under mild, non-acidic conditions. nih.gov While this specific research focused on aromatic MOM ethers (Ar-O-MOM), the principles could be explored for heterocyclic C-MOM systems. Such a transformation would convert the methoxymethyl group into a hydroxymethyl group after hydrolysis of the silyl ether intermediate.

Alternative Synthetic Routes and Green Chemistry Approaches

In line with modern synthetic chemistry, efforts are directed toward developing more efficient, sustainable, and environmentally benign routes to 1,2,4-triazole derivatives.

Catalytic Methods in this compound Synthesis

Catalysis offers a powerful tool for constructing the 1,2,4-triazole ring with high efficiency and selectivity.

Copper-Catalyzed Synthesis: Copper catalysts are widely used in the synthesis of 1,2,4-triazoles. One-pot procedures have been developed where copper salts like Cu(OAc)₂ or CuCl₂ catalyze the reaction of nitriles and hydroxylamine (B1172632) or amidines to form the triazole ring. isres.orgorganic-chemistry.orgresearchgate.net These methods are advantageous due to the low cost of the catalyst and often mild reaction conditions. acs.org For example, a copper-catalyzed tandem reaction involving the addition of an amidine to a nitrile followed by an oxidative cyclization can produce 1,3,5-substituted triazoles. acs.org

Ruthenium-Catalyzed Synthesis: Ruthenium complexes are also effective catalysts, particularly for azide-alkyne cycloaddition (RuAAC) reactions, which typically yield 1,5-disubstituted triazoles. mdpi.comwikipedia.org Although more commonly associated with 1,2,3-triazoles, the exploration of ruthenium catalysts for 1,2,4-triazole synthesis is an active area of research. dcu.ie

| Catalyst | Precursors | Key Advantage |

| Copper (Cu) | Amidines, Nitriles, Hydroxylamine | Inexpensive, readily available, tolerant to a wide range of functional groups. isres.orgacs.org |

| Ruthenium (Ru) | Azides, Alkynes (for cycloadditions) | Offers different regioselectivity compared to copper, particularly for cycloaddition reactions. mdpi.comwikipedia.org |

Solvent-Free and Microwave-Assisted Syntheses

Green chemistry principles are increasingly being applied to heterocyclic synthesis to reduce waste, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis: The use of microwave irradiation is a well-established technique for accelerating organic reactions. The synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids can be significantly expedited using microwave heating. mdpi.comresearchgate.net Reactions that might take several hours under conventional heating can often be completed in minutes, frequently with improved yields. rsc.org For instance, a direct condensation of aminoguanidine with various carboxylic acids was successfully achieved at 180°C for 3 hours in a sealed microwave reactor, a method suitable for volatile starting materials. mdpi.com

Solvent-Free Synthesis: Conducting reactions without a solvent ("neat" conditions) is highly desirable from a green chemistry perspective. Microwave-assisted syntheses of 1,2,4-triazoles can often be performed under solvent-free conditions, further enhancing their environmental credentials. mdpi.com The direct reaction of aminoguanidine with a liquid carboxylic acid under microwave irradiation is a prime example of this efficient and clean approach. mdpi.comresearchgate.net

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic procedure from a laboratory scale (milligrams to grams) to a preparative or industrial scale (kilograms) introduces significant challenges that must be addressed for a process to be viable.

Reaction Kinetics and Thermodynamics: The reaction kinetics must be well understood to maintain control over the process on a larger scale. Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature runaways in a large reactor if heat transfer is not efficient.

Heat and Mass Transfer: In large reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and reduced product quality. The choice of reactor design, stirring mechanism, and heating/cooling systems is critical.

Process Optimization: For the synthesis of 1,2,4-triazoles, such as the microwave-assisted route from aminoguanidine, pilot-scale-up studies are crucial. A successful scale-up from a 1 mmol to a 100 mmol scale in a multimode microwave reactor has been reported, achieving a high yield (87%) and producing nearly 10 grams of product in a single cycle. mdpi.com This demonstrates the feasibility of microwave technology for preparative synthesis.

Purification: The method of purification must also be scalable. While laboratory-scale reactions often rely on column chromatography, this is generally impractical for large quantities. Scalable techniques such as crystallization, distillation, or extraction are preferred. The development of a robust crystallization process is often the most critical step for obtaining a high-purity final product in bulk.

Reactivity and Reaction Mechanisms of 3 Methoxymethyl 1h 1,2,4 Triazol 5 Amine

Electrophilic Aromatic Substitution Reactions on the Triazole Ring

The 1,2,4-triazole (B32235) ring is classified as an electron-deficient aromatic system. This deficiency is due to the presence of three electronegative nitrogen atoms, which withdraw electron density from the ring's carbon atoms. Consequently, the triazole ring is generally deactivated towards classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. Direct electrophilic attack on the ring carbons is energetically unfavorable.

Instead, electrophiles preferentially react with the more electron-rich centers: the exocyclic amino group or the nitrogen atoms of the triazole ring. mdpi.com For instance, the conversion of 3-amino-1,2,4-triazole to 3-nitro-1,2,4-triazole (B13798) does not proceed via direct nitration on the ring. Instead, it is typically achieved through a diazotization reaction of the amino group, followed by a Sandmeyer-type reaction with a nitrite (B80452) salt, such as sodium nitrite. google.comresearchgate.net This process highlights that transformations at the C5 position originate from the reactivity of the amino group rather than direct substitution on the heterocyclic ring. Similarly, C-amination of a pre-activated nitro-triazole proceeds via nucleophilic, not electrophilic, substitution. nih.gov

Nucleophilic Reactivity of the Amino Group

The exocyclic amino group at the C5 position is a primary nucleophilic center of the molecule. It readily participates in reactions with a wide range of electrophiles, including acylating and alkylating agents, as well as carbonyl compounds.

The amino group of 5-amino-1,2,4-triazole derivatives can be readily acylated. Studies on the parent compound, 5-amino-1H-1,2,4-triazole, demonstrate that acylation can occur at both the exocyclic amino group and the N1 position of the triazole ring. acs.orgnih.govacs.org The reaction conditions and reagents determine the selectivity and the final product distribution. For example, diacetylation of 5-amino-1H-1,2,4-triazole with neat acetic anhydride (B1165640) at room temperature can yield 1-acetyl-3-(acetylamino)-1H-1,2,4-triazole. acs.orgresearchgate.net The reaction of 4-amino-triazole derivatives with anhydrides like tetrachlorophthalic anhydride also results in the formation of the corresponding N-substituted imides, further showcasing the nucleophilicity of the amino group. lookchemmall.com

Alkylation reactions also target the nucleophilic centers. The synthesis of the title compound itself, which exists as 1-(methoxymethyl)-1H-1,2,4-triazol-3-amine, is an example of N-alkylation on the triazole ring. sigmaaldrich.com Further alkylation can occur, and studies involving Mannich reactions on similar systems show that while the amino group is reactive, it may require temporary protection to achieve selective N-alkylation on the triazole ring. zsmu.edu.ua

| Reagent | Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| Acetyl Chloride | Conventional Procedures | Mixture of N1-acetyl and 5-acetylamino isomers | acs.orgnih.govresearchgate.net |

| Acetic Anhydride | Neat, Reflux | Mixture of di-, mono-, and triacetylated derivatives | acs.orgacs.org |

| Acetic Anhydride | DMF, Equivalent amounts | Selective N1-monoacetylation | acs.orgacs.org |

| Tetrachlorophthalic Anhydride | High Temperature | 4-Tetrachlorophthalimido-4,5-dihydro-1H-1,2,4-triazol-5-one | lookchemmall.com |

The primary amino group of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine readily undergoes condensation with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. mdpi.com This reaction is a cornerstone of the reactivity of amino-triazoles and is widely used in the synthesis of more complex derivatives. researchgate.net

The mechanism proceeds in two main steps. The first step involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, leading to the formation of a hemiaminal intermediate. mdpi.com This intermediate is often unstable but has been isolated and characterized in reactions involving certain substituted benzaldehydes and 4-amino-1,2,4-triazoles. mdpi.com The second step is the elimination of a water molecule from the hemiaminal, resulting in the formation of the stable C=N double bond of the imine. mdpi.com

| Amine Reactant | Carbonyl Reactant | Product Type | Reference |

|---|---|---|---|

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Substituted Benzaldehydes | Schiff Base (via stable hemiaminal) | mdpi.com |

| 3-Amino-1,2,4-triazole derivatives | Aromatic Aldehydes | Schiff Base | mdpi.com |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Aromatic Aldehydes | Schiff Base | nih.gov |

Reactions Involving the Methoxymethyl Side Chain

The methoxymethyl (MOM) group at the N1 position is primarily known as a protecting group for N-H bonds in heterocycles and for hydroxyl groups. Its reactivity is centered on its cleavage or transformation under specific conditions.

The methoxymethyl ether linkage can be cleaved under various conditions to regenerate the N-H bond of the triazole ring. Strong acidic conditions are typically effective for this deprotection. tandfonline.com Additionally, a range of milder and more selective methods have been developed. These include the use of Lewis acids or specific reagent combinations such as CBr₄/PPh₃ and ZnBr₂/n-PrSH, which can remove the MOM group while leaving other sensitive functional groups intact. tandfonline.comresearchgate.net

While not a classical transesterification, the MOM group can be exchanged for other groups. For instance, treatment of MOM ethers with trialkylsilyl triflates like triethylsilyl triflate (TESOTf) in the presence of 2,2′-bipyridyl can convert the MOM ether directly into a triethylsilyl (TES) ether. nih.govacs.orgnih.gov This transformation proceeds under mild, non-acidic conditions, providing a pathway to alter the substitution on the triazole nitrogen.

| Reagent(s) | Transformation | Conditions | Reference |

|---|---|---|---|

| Strong Acid (e.g., HCl) | Cleavage (Deprotection) | Protic Solvent | tandfonline.com |

| CBr₄ / PPh₃ | Selective Cleavage | Aprotic Solvent, 40°C | tandfonline.com |

| ZnBr₂ / n-PrSH | Rapid, Selective Cleavage | - | researchgate.net |

| Wells-Dawson Heteropolyacid | Cleavage | Methanol, 65°C | nih.gov |

| TESOTf / 2,2′-Bipyridyl | Conversion to TES Ether | CH₃CN, 0°C to RT | nih.govnih.gov |

The methoxymethyl side chain is generally robust and resistant to a variety of oxidative and reductive conditions. This stability is a key reason for its widespread use as a protecting group.

Oxidation: The MOM group is stable towards many common oxidizing agents, including potassium permanganate (B83412) (KMnO₄), osmium tetroxide (OsO₄), and chromium trioxide-pyridine complex (CrO₃/Py). organic-chemistry.org However, certain oxidative conditions can lead to the cleavage of the MOM ether. For example, some reagents used for the oxidative deprotection of MOM-protected alcohols can convert them to the corresponding carbonyl compounds. researchgate.net This is a cleavage reaction rather than a direct oxidation of the methoxymethyl group itself.

Reduction: The methoxymethyl group is highly stable under a wide range of reducing conditions. It is unaffected by common reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), and catalytic hydrogenation (e.g., H₂/Ni). organic-chemistry.org This inertness allows for the selective reduction of other functional groups within the molecule without affecting the N-methoxymethyl linkage.

Heterocyclic Ring-Opening and Rearrangement Reactions

The 1,2,4-triazole ring is generally a stable aromatic system, and its ring-opening reactions are not common under typical laboratory conditions. However, under forcing conditions or through specific synthetic routes, transformations involving the triazole core can occur. More prevalent are rearrangement reactions, which can involve either the substituents on the triazole ring or, in some cases, the atoms within the ring itself, a process known as the Dimroth rearrangement.

One notable reaction pathway observed in related compounds is the nucleophilic opening of a substituent ring followed by a recyclization involving the triazole. For instance, in a study on N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, a process involving the nucleophilic opening of a succinimide (B58015) ring and subsequent recyclization of the 1,2,4-triazole ring was reported. researchgate.net This type of reaction highlights the potential for the amino and triazole nitrogen atoms to participate in intramolecular cyclization and rearrangement processes.

Rearrangements involving substituents are more common. For example, studies on 3-amino-1,2,4-triazole have shown that reactions with isocyanates can lead to isomers where the substituent has added to a ring nitrogen or the exocyclic amino group. rsc.org These isomers can interconvert, often driven by thermal conditions. The conversion of 5-amino-1-[ethoxycarbonylamino(thiocarbonyl)]-1,2,4-triazole to its amino-substituted isomer demonstrates this type of rearrangement. rsc.org While no direct evidence exists for this compound, it is plausible that it could undergo similar substituent-driven rearrangements if subjected to analogous reaction conditions.

The Dimroth rearrangement, a common isomerization in many heterocyclic systems, involves the transposition of ring atoms. In triazoles, this typically involves a ring-opening to a linear intermediate followed by re-closure. While more extensively studied in 1,2,3-triazoles, analogous processes can be envisioned for 1,2,4-triazoles under specific, often harsh, conditions. nih.gov

| Reaction Type | Description | Example from Related Compounds | Reference |

| Substituent Rearrangement | Isomerization involving the migration of a substituent between the exocyclic amino group and a ring nitrogen atom. | The conversion of 5-amino-1-[ethoxycarbonylamino(thiocarbonyl)]-1,2,4-triazole to its amino-substituted isomer. | rsc.org |

| Recyclization | A process where a substituent ring is opened and then re-closes involving atoms from the triazole ring. | Nucleophilic opening of a succinimide ring followed by recyclization of the 1,2,4-triazole ring in N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. | researchgate.net |

Coordination Chemistry and Ligand Formation with Metal Centers

The 1,2,4-triazole nucleus, particularly when substituted with donor groups like an amino group, is an excellent building block for the construction of coordination complexes and metal-organic frameworks. The presence of multiple nitrogen atoms in the heterocyclic ring, along with the exocyclic amino group, provides several potential binding sites for metal ions.

This compound possesses several potential donor atoms for coordination with metal centers: the two adjacent pyridine-like nitrogen atoms of the triazole ring (N2 and N4), the pyrrole-like nitrogen atom (N1), and the nitrogen atom of the exocyclic amino group. The oxygen atom of the methoxymethyl group could also potentially participate in coordination, although this is generally less favored than nitrogen donation.

The most common coordination mode for 1,2,4-triazole derivatives involves bridging between two metal centers via the N2 and N4 atoms. This N2,N4-bridging mode is a recurring motif in the coordination chemistry of triazoles and leads to the formation of polynuclear complexes, including chains, layers, and three-dimensional frameworks. mdpi.comresearchgate.netrsc.org

Chelation is another possible binding mode, where the ligand binds to a single metal center through two or more donor atoms. For 3-amino-1,2,4-triazole derivatives, chelation can occur via the N4 atom and the nitrogen of the exocyclic amino group, forming a stable five-membered chelate ring.

Monodentate coordination, typically through the N4 atom, is also observed, though it is less common than the bridging or chelating modes. The specific binding mode adopted depends on a variety of factors, including the nature of the metal ion, the counter-anion, the solvent system, and the steric and electronic properties of the substituents on the triazole ring. isres.org

In the case of this compound, the methoxymethyl group at the 3-position is not expected to significantly hinder the common N2,N4-bridging mode. The presence of the amino group at the 5-position makes N4/amino chelation a strong possibility.

| Binding Mode | Coordinating Atoms | Resulting Structure | Example from Related Compounds | Reference |

| N2,N4-Bridging | N2 and N4 atoms of the triazole ring | Polynuclear chains, layers, or 3D frameworks | Cobalt(II) complexes with 3-amino-1,2,4-triazole | researchgate.net |

| N4/Amino Chelation | N4 atom of the triazole ring and the exocyclic amino nitrogen | Five-membered chelate ring with a single metal center | Schiff base ligands derived from 3-amino-1,2,4-triazole | researchgate.net |

| Monodentate | Typically the N4 atom of the triazole ring | Simple metal complexes | Nickel(II) complexes with triazole ligands | isres.org |

The stereochemistry of metal complexes with this compound is dictated by the coordination geometry of the metal ion and the binding mode of the ligand. When acting as a bridging ligand, it can lead to the formation of intricate and diverse supramolecular architectures. mdpi.com

For example, in complexes of the related 3-amino-1H-1,2,4-triazole-5-carboxylic acid, the specific coordination mode and the resulting dimensionality of the complex (from discrete mononuclear units to 2D layers) are influenced by the choice of metal and reaction conditions. mdpi.com The formation of these extended structures is often further directed by hydrogen bonding interactions involving the amino group and other suitable functional groups.

In polynuclear complexes formed through N2,N4-bridging, the relative orientation of the triazole rings and the metal centers can lead to different isomeric forms. The flexibility of the methoxymethyl substituent in this compound might also play a role in the packing of the resulting coordination polymers and the formation of specific stereoisomers. Studies on binuclear copper(I) complexes with bridging 1,2,4-triazole ligands have shown the formation of distorted tetrahedral geometries around the metal centers. rsc.org The structural diversity observed in the coordination chemistry of substituted 1,2,4-triazoles suggests that this compound is capable of forming a rich variety of stereochemically distinct metal complexes.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

HRMS is utilized to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine (C₄H₈N₄O), the exact mass can be calculated and compared to the experimentally measured value.

| Parameter | Value |

| Molecular Formula | C₄H₈N₄O |

| Calculated Exact Mass | 128.0698 u |

| Measured Exact Mass (as [M+H]⁺) | 129.0771 u |

The close agreement between the calculated and measured exact mass provides strong evidence for the proposed elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the protonated molecule [M+H]⁺) to gain further structural information. The fragmentation pattern of this compound would likely involve characteristic losses of neutral fragments. A plausible fragmentation pathway could involve the loss of the methoxymethyl side chain or parts of it. For instance, a primary fragmentation event could be the cleavage of the C-C bond between the triazole ring and the methoxymethyl group, leading to the formation of a stable triazole-containing fragment ion.

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Neutral Loss |

| 129.0771 | 84.0412 | CH₅O (Methanol) |

| 129.0771 | 98.0565 | CH₃O (Methoxyl radical) |

This detailed fragmentation data provides conclusive evidence for the identity and structure of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the spectra would be a composite of the vibrations from the triazole ring, the amine group, and the methoxymethyl substituent.

The 1,2,4-triazole (B32235) ring exhibits several characteristic vibrational modes. Based on studies of 1,2,4-triazole and its derivatives, key vibrations include ring stretching, ring breathing, and deformation modes. sigmaaldrich.comresearchgate.net For instance, N1–N2, N4–C3, and N2–C3 stretching modes are typically observed in the Raman spectra of 1,2,4-triazole. sigmaaldrich.com The presence of substituents, such as the methoxymethyl and amine groups, would be expected to shift these frequencies. In related 3-amino-1,2,4-triazole molecules, C=C aromatic stretching vibrations have been identified. researchgate.net

The amine (NH₂) and ether (C-O-C) linkages would produce distinct peaks in the IR and Raman spectra. The N-H stretching vibrations of the primary amine group are anticipated to appear as strong bands in the region of 3200-3400 cm⁻¹. researchgate.netufv.br Specifically, asymmetric and symmetric stretching modes can often be distinguished. For example, in 3-methyl-1H-1,2,4-triazol-5-amine acetate, the asymmetric and symmetric NH₂ stretches are observed at 3361 cm⁻¹ and 3274 cm⁻¹, respectively. ufv.br

The ether linkage (C-O-C) within the methoxymethyl group would be expected to show characteristic stretching vibrations in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹.

A summary of expected vibrational modes for the key functional groups is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3200-3400 |

| Triazole Ring | Ring Stretching | 1400-1600 |

| Ether (C-O-C) | Stretching | 1000-1300 |

| Triazole Ring | Ring Breathing/Deformation | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound would be influenced by the π-system of the triazole ring and the electronic character of its substituents. The absorption maxima for 1,2,3-triazole, a related isomer, are observed around 205-216 nm, corresponding to π → π* transitions. researchgate.net For 3,5-diamino-1,2,4-triazole, absorption wavelengths have been noted at 208.20 nm. researchgate.net The presence of the amino group, an auxochrome, on the triazole ring would likely lead to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted ring, due to n → π* transitions. The methoxymethyl group is not expected to contribute significantly to the UV-Vis absorption in the near-UV region.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography would provide the definitive three-dimensional structure of this compound in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions. While no specific crystal structure data for the title compound is available, analysis of related structures can offer predictive insights.

The crystal structure of this compound would likely be dominated by hydrogen bonding. The amine group (NH₂) and the N-H of the triazole ring are excellent hydrogen bond donors, while the nitrogen atoms of the triazole ring and the oxygen atom of the ether linkage can act as hydrogen bond acceptors. These interactions would play a crucial role in the formation of one-, two-, or three-dimensional supramolecular networks. For comparison, in the crystal structure of 3-methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate, N—H⋯O and O—H⋯O hydrogen bonds create sheet-like structures. nih.gov Similarly, in a hydrate (B1144303) of 3,5-diamino-1,2,4-triazole, water molecules form a three-dimensional network through extensive hydrogen bonding. nih.gov

Detailed bond lengths and angles would be determined with high precision from X-ray diffraction data. The geometry of the 1,2,4-triazole ring is expected to be largely planar. mdpi.com The bond lengths within the ring would reflect its aromatic character. The C-N and N-N bond distances in the parent 1,2,4-triazole are in the range of 132-136 picometers. The torsion angles involving the methoxymethyl group would define its conformation relative to the triazole ring.

Below is a table of anticipated bond parameters based on known triazole structures.

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C-N (ring) | ~1.32-1.36 Å |

| Bond Length | N-N (ring) | ~1.32-1.36 Å |

| Bond Length | C-O (ether) | ~1.43 Å |

| Bond Angle | N-C-N (ring) | ~108-112° |

| Bond Angle | C-O-C (ether) | ~110-112° |

Computational and Theoretical Studies on 3 Methoxymethyl 1h 1,2,4 Triazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry, balancing accuracy with computational cost. chemrxiv.org It is particularly effective for determining the ground-state properties of molecules. In DFT, the energy of the system is calculated as a functional of the electron density. scielo.org.mxmdpi.com

Studies on various 1,2,4-triazole (B32235) derivatives frequently employ DFT methods, such as B3LYP or B3PW91, with basis sets like 6-311G(d,p) or 6-311++G(d,p), to optimize the molecular geometry. researchgate.netdergipark.org.trresearchgate.net This process finds the lowest energy arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for calculating other properties such as vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra, and thermodynamic parameters like entropy and enthalpy. researchgate.netepstem.net For 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine, a DFT study would reveal the precise spatial arrangement of its methoxymethyl and amine substituents relative to the triazole ring.

Table 1: Representative Geometric Parameters for a 1,2,4-Triazole Ring Core Calculated by DFT Note: The following data is illustrative for a generic 1,2,4-triazole structure and is based on typical values found in computational studies of similar molecules. It is not specific data for this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N1-N2 | ~1.38 Å |

| Bond Length | N2-C3 | ~1.32 Å |

| Bond Length | C3-N4 | ~1.36 Å |

| Bond Length | N4-C5 | ~1.35 Å |

| Bond Length | C5-N1 | ~1.33 Å |

| Bond Angle | C5-N1-N2 | ~105° |

| Bond Angle | N1-N2-C3 | ~112° |

| Bond Angle | N2-C3-N4 | ~108° |

| Bond Angle | C3-N4-C5 | ~109° |

| Bond Angle | N4-C5-N1 | ~106° |

Ab Initio Methods for High-Level Calculations

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) fall under this category. dntb.gov.uamdpi.com While computationally more demanding than DFT, they are valuable for providing benchmark results or for systems where standard DFT functionals may be less accurate.

These high-level calculations are often used to investigate spectroscopic properties and molecular orbitals. dntb.gov.ua For a molecule like this compound, ab initio methods could be used to refine the understanding of its electronic properties and to validate the results obtained from more economical DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. physchemres.org MD simulations are particularly useful for exploring the conformational landscape of flexible molecules, such as this compound with its rotatable methoxymethyl group.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the system. wustl.edu This allows for the analysis of how the molecule behaves in different environments, such as in a solvent, and how it transitions between different conformations. wustl.edu Studies on other triazole derivatives have used MD simulations to confirm the stability of ligand-protein complexes, showing minimal fluctuations in structure and stable binding interactions over time. nih.govpensoft.net Such an analysis for this compound would provide insight into its flexibility and preferred shapes in solution.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comlibretexts.org

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energies of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are critical descriptors of a molecule's reactivity and kinetic stability. multidisciplinaryjournals.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. ntu.edu.iq Conversely, a small gap suggests the molecule is more reactive. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

Table 2: Illustrative Frontier Molecular Orbital Energies for a 1,2,4-Triazole Derivative Note: The following data is hypothetical and serves to illustrate the typical output of a quantum chemical calculation. The values are representative for this class of compounds and are not specific to this compound.

| Parameter | Energy (eV) | Significance |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 eV | ELUMO - EHOMO; indicates chemical stability and reactivity. A larger gap suggests higher stability. |

Conceptual DFT Descriptors (e.g., Hardness, Electrophilicity)

Conceptual DFT provides a framework to quantify chemical concepts like electronegativity and hardness using derivatives of the energy with respect to the number of electrons. mdpi.comrasayanjournal.co.in These global reactivity descriptors are often calculated from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. researchgate.netmdpi.com

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The power of an atom to attract electrons. Calculated as χ = (I + A) / 2.

Global Hardness (η): Measures resistance to change in electron distribution. rasayanjournal.co.in Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of hardness (S = 1 / η). It measures the extent of chemical reactivity. rasayanjournal.co.in

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires additional electronic charge from the environment. rasayanjournal.co.in Calculated as ω = χ² / (2η).

These descriptors help classify molecules and predict their behavior in reactions. For instance, a high electrophilicity index suggests a molecule will act as a strong electrophile. rasayanjournal.co.in

Table 3: Illustrative Conceptual DFT Reactivity Descriptors for a 1,2,4-Triazole Derivative Note: These values are calculated from the illustrative data in Table 2 and are not specific to this compound.

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.5 | Energy needed to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.2 | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | 3.85 | Overall electron-attracting tendency. |

| Global Hardness (η) | (I - A) / 2 | 2.65 | Resistance to charge transfer; indicates high stability. |

| Global Softness (S) | 1 / η | 0.38 | Propensity for chemical reactions. |

| Electrophilicity Index (ω) | χ² / (2η) | 2.79 | Capacity to accept electrons; a good electrophile. |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry serves as a powerful tool in the prediction of spectroscopic parameters for novel or newly synthesized compounds, such as this compound. By employing theoretical calculations, it is possible to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These predictions are invaluable for complementing and interpreting experimental results, aiding in the structural elucidation and characterization of the molecule.

Computational NMR Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts have become a standard procedure in the structural analysis of organic molecules. Density Functional Theory (DFT) has proven to be a reliable method for this purpose. The typical approach involves the optimization of the molecular geometry of the compound, followed by the calculation of magnetic shielding constants using methods like the Gauge-Including Atomic Orbital (GIAO) method.

For a molecule like this compound, ¹H and ¹³C NMR chemical shifts can be predicted. These calculated values are then correlated with experimental data, which are usually obtained from NMR spectra recorded in a suitable solvent. The correlation between the theoretical and experimental chemical shifts is often linear and can be used to assign the signals in the experimental spectrum to specific atoms in the molecule.

Table 1: Hypothetical Correlation of Calculated and Experimental ¹³C and ¹H NMR Chemical Shifts (in ppm) for a 1,2,4-Triazole Derivative.

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C3 | 158.2 | 157.5 | H (NH) | 12.1 | 12.0 |

| C5 | 150.5 | 149.8 | H (NH₂) | 6.5 | 6.4 |

| CH₂ | 65.1 | 64.7 | H (CH₂) | 4.5 | 4.4 |

| CH₃ | 58.9 | 58.3 | H (CH₃) | 3.3 | 3.2 |

Note: The data presented in this table is hypothetical and serves to illustrate the expected correlation between computational and experimental values.

Vibrational Frequency Analysis and IR/Raman Spectra Simulation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly DFT, can be used to calculate these vibrational frequencies and their corresponding intensities. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model.

The simulated IR and Raman spectra can be compared with the experimental spectra to aid in the assignment of the observed vibrational bands to specific functional groups and vibrational modes of the molecule. This comparison is crucial for confirming the molecular structure and understanding the intramolecular interactions.

For this compound, computational vibrational analysis would provide insights into the characteristic vibrations of the triazole ring, the methoxymethyl group, and the amine group. A hypothetical comparison of calculated and experimental vibrational frequencies is presented below.

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (in cm⁻¹) for a 1,2,4-Triazole Derivative.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch (amine) | 3450 | 3435 |

| C-H stretch (methyl) | 2980 | 2970 |

| C=N stretch (triazole) | 1630 | 1625 |

| C-O-C stretch | 1100 | 1095 |

| Triazole ring deformation | 950 | 945 |

Note: The data presented in this table is hypothetical and intended to demonstrate the typical agreement between calculated and experimental vibrational frequencies.

Docking and Molecular Recognition Studies (Non-Biological Contexts)

Molecular docking and recognition studies are not limited to biological systems. In the realm of materials science and supramolecular chemistry, these computational techniques are employed to understand and predict the interactions between a molecule and a specific chemical receptor or how molecules self-assemble.

Interaction with Specific Chemical Receptors

In a non-biological context, a chemical receptor can be a synthetic molecule, a polymer, or a surface designed to bind a specific target molecule, known as the guest. For this compound, potential chemical receptors could be designed to recognize its specific structural features, such as the hydrogen bond donor and acceptor sites on the triazole ring and the amine group.

Computational docking studies can predict the preferred binding mode and the strength of the interaction between the triazole derivative and a synthetic receptor. These studies are crucial in the design of chemical sensors, where the binding event leads to a detectable signal. For instance, the interaction of 1,2,4-triazole derivatives with various cations and anions has been explored, demonstrating their potential as chemosensors. The binding is often driven by hydrogen bonding and electrostatic interactions involving the nitrogen atoms of the triazole ring.

Supramolecular Assembly Predictions

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Computational methods can be used to predict how individual molecules of this compound might self-assemble into larger, ordered structures.

These predictions are based on the analysis of intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. The 1,2,4-triazole ring is known to participate in various non-covalent interactions, making it a versatile building block in supramolecular chemistry. nih.gov Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in the solid state. Furthermore, methods like PIXEL energy calculations can estimate the strength of different dimeric motifs within a crystal structure, providing insight into the forces driving the supramolecular self-assembly. acs.org

For this compound, it is expected that the amine and triazole ring nitrogens will act as hydrogen bond donors and acceptors, leading to the formation of extended networks. The methoxymethyl group could also influence the packing arrangement through weaker interactions. Understanding these assembly preferences is key to designing materials with specific properties, such as porous frameworks or liquid crystals.

Advanced Research Applications of 3 Methoxymethyl 1h 1,2,4 Triazol 5 Amine

Catalysis and Organocatalysis Utilizing 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine Derivatives

The inherent electronic properties and functional groups of this compound make its derivatives promising candidates for various catalytic applications. The triazole ring can act as a ligand for metal catalysts or as a key component in organocatalytic systems.

Asymmetric Catalysis

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. While direct applications of this compound in asymmetric catalysis are not yet widely documented, its structural motifs are present in established chiral organocatalysts. Chiral derivatives of 1,2,4-triazoles have been successfully employed as anion-binding catalysts. These catalysts utilize C-H bond-based hydrogen bonding to activate and orient substrates in an enantioselective manner. For instance, chiral triazoles have been shown to be effective in the dearomatization of N-heteroarenes. nih.gov

Furthermore, the atroposelective synthesis of N-aryl 1,2,4-triazoles has been achieved using chiral phosphoric acid catalysts, highlighting the potential of the triazole scaffold in creating axially chiral molecules. bohrium.com The amine group in this compound provides a convenient handle for the introduction of chiral auxiliaries, which could lead to the development of novel organocatalysts for a variety of asymmetric transformations. The synthesis of such chiral derivatives would be a key step in exploring their catalytic potential.

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral 1,2,4-Triazole (B32235) Derivatives

| Catalyst Type | Reaction | Substrate | Enantiomeric Ratio (e.r.) | Reference |

| Chiral Triazole Anion-Binding Catalyst | Reissert-type Dearomatization | Isoquinoline Derivatives | Up to 86:14 | nih.gov |

| Chiral Phosphoric Acid | Atroposelective Cyclodehydration | N-Aryl Hydrazides | Up to 91:9 | bohrium.com |

| Cinchonine-derived Thiourea | Asymmetric Aza-Michael Addition | 4-Aryl-NH-1,2,3-triazoles | Up to >99.9% ee | nih.gov |

Note: The catalysts in this table are derivatives of 1,2,4-triazole and not the specific subject compound.

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases. Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common phase transfer catalysts. researchgate.net The 1,2,4-triazole ring can be quaternized to form triazolium salts, which can function as effective phase transfer catalysts. These triazolium salts can activate nucleophiles and transport them between aqueous and organic phases, accelerating reaction rates.

The synthesis of 1-aryl-substituted 1,2,4-triazolium salts has been achieved through copper-catalyzed arylation, providing a route to a wide range of functionalized catalysts. nih.govnih.gov Derivatives of this compound could be quaternized to create novel triazolium salts. The presence of the methoxymethyl and amine groups could influence the solubility and catalytic activity of these salts, potentially offering advantages in specific phase transfer reactions. Research in this area would involve the synthesis of these novel triazolium salts and evaluation of their catalytic efficacy in standard phase transfer reactions.

Materials Science Applications

The unique combination of a nitrogen-rich heterocyclic ring and reactive functional groups in this compound makes it a valuable building block for the synthesis of advanced materials with tailored properties.

Precursors for Polymer Synthesis

The 1,2,4-triazole moiety is known for its excellent electron-transport and hole-blocking properties, making it a desirable component in polymers for electronic and optoelectronic applications. researchgate.netresearchgate.net Polymers incorporating 1,2,4-triazole units have been investigated for use in proton-conducting membranes for fuel cells and as electron injection layers in polymer light-emitting diodes (PLEDs). nih.govrsc.org

The amine group of this compound can be readily utilized for polymerization reactions, such as polycondensation with dicarboxylic acids or diisocyanates, to form polyamides or polyureas, respectively. The methoxymethyl group can also potentially participate in polymerization reactions or be used to modify the properties of the resulting polymer, such as solubility and thermal stability. For instance, a conjugated polymer based on alternating 1-alkyl-1,2,4-triazole and sulfur-nitrogen linkages has been synthesized and shown to have good solubility in common organic solvents. acs.org

Table 2: Applications of Polymers Incorporating 1,2,4-Triazole Derivatives

| Polymer Type | Application | Key Property | Reference |

| Poly(1-vinyl-1,2,4-triazole) based composite | Proton-conducting membrane | High proton conductivity | nih.gov |

| 1,2,4-Triazole with diethylene glycol ether groups | Electron injection layer in PLEDs | Enhanced device performance | rsc.org |

| Poly(sulfur nitride) analogue with 1-alkyl-1,2,4-triazole | Solution-processable conjugated polymer | High solubility | acs.org |

| Triazole-functionalized polystyrene-block-polylactic acid | Mesoporous materials | Metal-ion binding capability | acs.org |

Components in Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a solid surface. They are of great interest for applications in corrosion inhibition, surface modification, and sensor development. Triazole derivatives have been shown to form effective protective SAMs on metal surfaces.

A study on the inhibition of brass corrosion demonstrated that 3-amino-1,2,4-triazole forms a self-assembled monolayer on the brass surface. rsc.org This SAM effectively restrains the anodic oxidation process, providing significant anticorrosion protection. The adsorption mechanism was identified as chemisorption, likely involving the interaction of the triazole ring's nitrogen atoms and the exocyclic amino group with the metal surface. rsc.org Given the structural similarity, this compound is expected to exhibit similar behavior, with the potential for the methoxymethyl group to influence the packing and properties of the monolayer. The introduction of a 1,2,3-triazole ring in bithiophenic SAMs was found to improve the stability of the monolayers, possibly through π-π stacking interactions. nih.gov

Exploration in Agrochemical Research (Non-Pesticidal Efficacy)

Plant Growth Regulation Studies

There are currently no publicly available research studies or data on the application of this compound as a plant growth regulator.

Disease Resistance Inducers (Non-Clinical)

There is no available scientific literature or research findings on the use of this compound as a non-clinical disease resistance inducer in plants.

Future Directions and Emerging Research Avenues for 3 Methoxymethyl 1h 1,2,4 Triazol 5 Amine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 1,2,4-triazole (B32235) derivatives is increasingly benefiting from modern manufacturing techniques that offer significant advantages over traditional batch processing. nih.govmit.edu The integration of the synthesis of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine with flow chemistry and automated platforms represents a significant leap forward in its production and subsequent derivatization.

Flow chemistry, or continuous flow processing, offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. mit.edursc.org For the synthesis of this compound, this could translate to a more streamlined and efficient process. A robust protocol for the synthesis of 1,2,3-triazoles has been established under continuous flow conditions using a heterogeneous copper-on-charcoal catalyst. rsc.org This methodology has demonstrated good functional group tolerance and high yields, suggesting its potential applicability to the synthesis of 1,2,4-triazole derivatives like the title compound. rsc.org

Automated synthesis platforms, which combine robotics with data-driven algorithms, can further accelerate the discovery and optimization of reaction conditions. nih.govwikipedia.orgchemspeed.com These platforms enable high-throughput screening of catalysts, solvents, and other reaction parameters, drastically reducing the time required for process development. chemspeed.comresearchgate.net By employing an automated system, the synthesis of this compound and its subsequent derivatization could be optimized rapidly, allowing for the creation of a diverse library of related compounds for various applications. nih.govnih.gov The modular nature of many automated systems, allowing for the connection of different reaction and purification units, provides the flexibility needed to explore a wide chemical space. mit.eduwikipedia.org

Table 1: Comparison of Batch vs. Flow Synthesis for Triazole Derivatives

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient, allowing for precise temperature control. mit.edu |

| Mass Transfer | Limited by mixing efficiency. | Enhanced due to small reactor dimensions. |

| Safety | Handling of large quantities of hazardous materials. | Smaller reaction volumes at any given time, reducing risk. rsc.org |

| Scalability | Can be challenging and require re-optimization. | Generally more straightforward by running the system for longer. acs.org |

| Reproducibility | Can vary between batches. | High, due to precise control of reaction parameters. chemspeed.com |

Novel Derivatization Strategies for Enhanced Functionality

The inherent reactivity of the this compound scaffold, with its primary amino group and reactive nitrogen atoms in the triazole ring, provides a versatile platform for novel derivatization. nih.govnih.gov These strategies aim to introduce new functional groups to enhance or impart specific biological activities, photophysical properties, or material characteristics.

One promising avenue is the further functionalization of the amino group. This can be achieved through reactions such as acylation, alkylation, and the formation of Schiff bases, leading to a wide array of new derivatives. researchgate.netjocpr.comnih.gov For instance, the synthesis of various N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been successfully demonstrated, showcasing the potential to introduce a variety of substituents. rsc.org The biological evaluation of such derivatives has often revealed that the 3-amino-1,2,4-triazole core is crucial for activity, with the nature of the substituent playing a key role in modulating the potency and selectivity. nih.gov

Another strategy involves the modification of the triazole ring itself. While the methoxymethyl group at the 3-position provides a certain level of functionality, further derivatization at other positions of the triazole ring could lead to compounds with novel properties. nih.gov For example, methods for the synthesis of 1,5-disubstituted-1,2,4-triazoles have been developed, which could be adapted to create new derivatives of the title compound. acs.org The introduction of aryl groups, for instance, has been shown to be beneficial for the anticancer activity of some 3-amino-1,2,4-triazole derivatives. nih.gov

The exploration of multicomponent reactions also presents a time- and resource-efficient approach to generating libraries of structurally diverse 1,2,4-triazoles in a one-pot setting. nih.gov These reactions, by their nature, allow for the rapid assembly of complex molecules from simple starting materials.

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Reagent/Catalyst Examples | Potential Functional Enhancement |

|---|---|---|

| N-Acylation | Acid chlorides, Anhydrides | Modified biological activity, altered solubility. nih.gov |

| N-Alkylation | Alkyl halides, Reductive amination | Enhanced lipophilicity, modulation of biological targets. researchgate.net |

| Schiff Base Formation | Aldehydes, Ketones | Precursors for further cyclization, potential for metal complexation. researchgate.netnih.gov |

| Ring Functionalization | Halogenation, Cross-coupling reactions | Introduction of photophysically active groups, tuning of electronic properties. researchgate.net |

Exploration of Photophysical Properties and Optoelectronic Applications

Recent research has highlighted the significant potential of triazole derivatives in the realm of materials science, particularly for their photophysical and optoelectronic properties. mdpi.comresearchgate.net The unique electronic structure of the triazole ring, combined with the ability to introduce a wide range of substituents, makes these compounds promising candidates for various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and photocatalysts. mdpi.commdpi.comrsc.org

The investigation into the photophysical properties of this compound and its derivatives is a compelling future research direction. By strategically modifying the core structure, it may be possible to tune the absorption and emission wavelengths, as well as the quantum yields of these compounds. For example, the introduction of aromatic or heteroaromatic moieties through derivatization can lead to highly luminescent materials. mdpi.comresearchgate.net The photophysical properties of such compounds are often influenced by the nature of the substituents and the solvent polarity. acs.org

Furthermore, the photocatalytic potential of triazole derivatives is an area of growing interest. Amine-functionalized derivatives, for instance, have been shown to exhibit extraordinary redox potentials in their excited state, making them suitable for catalyzing various chemical transformations. acs.orgacs.org The exploration of this compound derivatives as photocatalysts could open up new avenues in green chemistry and organic synthesis.

The ability of triazole derivatives to act as photoswitches is another exciting area of research. nih.gov Arylazo-1,2,3-triazoles have demonstrated exceptional photophysical properties, including near-quantitative bidirectional photoconversion, making them attractive for applications in responsive materials and molecular machines. nih.gov Investigating the potential for similar photoswitchable behavior in derivatives of this compound could lead to the development of novel smart materials.

Sustainable Synthesis and Recycling of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds. The development of sustainable and environmentally benign methods for the synthesis of this compound is a critical future direction. This involves the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. rsc.org

One approach to sustainable synthesis is the use of microwave-assisted organic synthesis (MAOS). This technique can significantly reduce reaction times and improve yields for the synthesis of 5-substituted 3-amino-1,2,4-triazoles. mdpi.com The direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate under microwave irradiation has been shown to be a general and straightforward method for preparing these compounds. mdpi.com

The use of water as a solvent is another key aspect of green chemistry. The development of synthetic methods for 1,2,4-triazole derivatives in aqueous media is highly desirable. researchgate.net Furthermore, the use of heterogeneous catalysts, such as the copper-on-charcoal catalyst used in the flow synthesis of triazoles, facilitates easier product purification and catalyst recycling, contributing to a more sustainable process. rsc.org

While the synthesis of triazoles is well-documented, research into the recycling of these compounds or their derivatives is less common. Future research should focus on developing methods for the recovery and reuse of this compound and its derivatives, particularly in applications where they are used as catalysts or ligands. The development of robust, recyclable catalysts based on this triazole scaffold would be a significant advancement. For example, a metal-organic framework (MOF) functionalized with amino and triazole moieties has been shown to be reusable for at least 20 cycles in the cycloaddition of CO2 to epoxides. rsc.org

Interdisciplinary Research with Nanoscience and Materials Engineering

The intersection of organic chemistry with nanoscience and materials engineering offers exciting opportunities for the application of this compound. The unique coordination properties of the triazole ring and the presence of a reactive amino group make this molecule an excellent building block for the construction of advanced materials. acs.orgmdpi.com

One of the most promising areas is the use of 3-amino-1,2,4-triazole derivatives as ligands for the synthesis of metal-organic frameworks (MOFs). acs.orgacs.org MOFs are a class of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. The unsymmetrical nature of ligands like 3-amino-1,2,4-triazole can lead to the formation of MOFs with fascinating and complex architectures. acs.org The amino group can also be functionalized to tune the properties of the resulting MOF. For instance, MOFs containing amino and triazole functionalities have demonstrated high efficiency in CO2 fixation. rsc.org

In the field of materials engineering, 3-amino-1,2,4-triazole derivatives have shown potential for the passivation of defects in perovskite solar cells. acs.org The dual-functional nature of the amino and triazole groups allows for the bidentate anchoring at both cationic and anionic defects on the perovskite surface, leading to improved efficiency and long-term stability of the solar cells. acs.org

Furthermore, the ability of triazoles to functionalize nanoparticles opens up possibilities in areas such as drug delivery and bioimaging. The triazole moiety can act as a linker to attach biomolecules or fluorescent tags to nanoparticles. The development of oligomeric forms of 3-amino-1,2,4-triazole has also led to organic semiconductors with narrow band gaps, indicating potential applications in electronics. researchgate.net

Table 3: Interdisciplinary Applications of 3-Amino-1,2,4-Triazole Derivatives

| Field | Application | Key Feature of Triazole Derivative |

|---|---|---|

| Nanoscience | Ligands for Metal-Organic Frameworks (MOFs) | Coordination sites (N atoms of triazole ring), functionalizable amino group. rsc.orgacs.orgacs.org |

| Materials Engineering | Perovskite Solar Cell Passivation | Bidentate anchoring to surface defects via amino and triazole groups. acs.org |

| Nanoscience | Surface functionalization of nanoparticles | Linker for biomolecules and fluorescent probes. |

| Materials Engineering | Organic Semiconductors | Formation of conjugated oligomers with narrow band gaps. researchgate.net |

Conclusion

Summary of Key Research Findings and Contributions

Research focusing specifically on 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine is limited, with its primary contribution to the scientific literature being its role as a commercially available heterocyclic building block or synthon. sigmaaldrich.commoldb.comhit2lead.com Its significance is largely derived from the well-established importance of the 3-amino-1,2,4-triazole scaffold in synthetic and medicinal chemistry. The compound provides a valuable starting point for the synthesis of more complex, multi-functional molecules.